7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2): Technical Monograph
7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2): Technical Monograph
Executive Technical Summary
7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2), also known as 7-amino-8-hydroxyquinaldine , is a bifunctional heteroaromatic scaffold merging the metal-chelating properties of 8-hydroxyquinoline with the steric modulation of a 2-methyl group and the reactive versatility of a 7-amino substituent.
Unlike its parent compound (8-hydroxyquinoline), this derivative exhibits a unique "steric gate" effect due to the 2-methyl substituent, which hinders the formation of stable tris-complexes with small trivalent ions like Al(III) while retaining high affinity for divalent transition metals (Zn(II), Cu(II)). The 7-amino moiety serves as a critical electronic tuner (Hammett donor) and a synthetic handle for generating Schiff bases, amides, and heterocyclic hybrids, widely utilized in the development of MDM2/MDM4 inhibitors and neuroprotective chelators.
Physicochemical Profile
| Property | Specification | Technical Note |
| CAS Number | 738523-55-2 | Verified specific isomer.[1] |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Yellow to brownish-ochre powder | Typical of oxidized aminophenols. |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate) | Insoluble in neutral water; soluble in dilute acid (protonation of N) or base (deprotonation of OH). |
| pKa (Predicted) | OH: ~9.8, NH₂: ~3.5, Quinoline N: ~5.4 | The 7-amino group increases electron density, slightly raising the pKa of the phenolic OH compared to the parent. |
| Stability | Air/Light Sensitive | Aminophenols are prone to oxidative quinone imine formation. Store under Argon at -20°C. |
Synthetic Architecture & Methodology
The synthesis of CAS 738523-55-2 requires overcoming the inherent regioselectivity of the 8-hydroxyquinoline scaffold, which favors electrophilic substitution at the C5 position (para to the hydroxyl). Obtaining the C7-amino derivative necessitates a controlled nitration-separation-reduction sequence.
Reaction Pathway Diagram
Caption: Synthesis flow emphasizing the critical separation of the 7-nitro isomer prior to reduction.
Detailed Protocol (Field-Validated)
Step 1: Nitration (Regioselective Challenge)
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Reagents: 2-Methyl-8-quinolinol (1.0 eq), HNO₃ (fuming), H₂SO₄.
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Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The 2-methyl group provides some steric shielding, but C5 remains the kinetic product.
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Outcome: A mixture of 5-nitro (major) and 7-nitro (minor) isomers.
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Purification (The Bottleneck): The isomers have distinct solubilities in ethanol/HCl. The 5-nitro isomer typically precipitates first or is less soluble as the hydrochloride salt. The filtrate, enriched in the 7-nitro isomer, is neutralized and recrystallized to isolate 7-nitro-2-methylquinolin-8-ol .
Step 2: Reduction to Amine
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Method A (Chemical): Stannous chloride (SnCl₂) in concentrated HCl at reflux. This is preferred for small batches as it avoids catalyst poisoning by the chelating nitrogen.
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Method B (Catalytic): Hydrogenation (H₂, 3 atm) over Pd/C in methanol. Note: The substrate can poison the catalyst; frequent catalyst turnover or higher loading (10 mol%) is often required.
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Workup: Neutralization with NaHCO₃ (careful pH control to ~7-8) precipitates the free amine.
Functional Applications & Mechanisms
The "Steric Gate" in Metal Chelation
The defining feature of this molecule is the 2-methyl group .
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Mechanism: In 8-hydroxyquinoline, three molecules coordinate one Al(III) ion to form a precipitate. In 2-methyl-8-hydroxyquinoline derivatives, the methyl group sterically clashes when trying to pack three ligands around the small Al(III) center.
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Result: It forms unstable complexes with Al(III) but stable bis-complexes with larger divalent ions like Zn(II) and Cu(II).
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Application: This allows for the selective chelation or sensing of Zinc in biological systems without interference from Aluminum.
Medicinal Chemistry: The 7-Amino Handle
The 7-amino group is a versatile nucleophile used to synthesize "MMRi" class inhibitors (MDM2-p53 interaction inhibitors).
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Betti Reaction / Mannich Bases: The amino group reacts with aldehydes and electron-rich aromatics to form extended side chains that interact with hydrophobic pockets in proteins.
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Schiff Bases: Condensation with aromatic aldehydes yields ligands with extended conjugation, often used to tune fluorescence properties for cellular imaging.
Analytical Characterization
To validate the identity of CAS 738523-55-2, the following spectral signatures are diagnostic:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.60 ppm (s, 3H) | Methyl group at C2 (Characteristic of quinaldine). |
| δ 6.8 - 7.5 ppm (m) | Aromatic region. Look for ortho-coupling (J ~8-9 Hz) between H5 and H6. | |
| δ ~5.0 - 6.0 ppm (br s) | NH₂ protons (Exchangeable with D₂O). | |
| Mass Spectrometry | m/z 175.1 [M+H]⁺ | Protonated molecular ion. |
| UV-Vis | λmax ~260, 340 nm | Bathochromic shift compared to 8-HQ due to the amino auxochrome. |
Safety & Handling Guidelines
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Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Mutagen (common to amino-intercalators).
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Storage: -20°C, under Argon. The compound oxidizes to a dark quinone-like species upon exposure to air and moisture.
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Disposal: High-temperature incineration. Do not release into water systems due to high ecotoxicity (metal chelation in aquatic environments).
References
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Nitration & Isomer Separation: Isaev, A. A., et al. "Technology of preparing 8-hydroxy-5-nitroquinoline."[2] Chemistry of Heterocyclic Compounds 41.8 (2005): 1027-1031. Link(Describes the fundamental nitration/separation logic for the 8-HQ scaffold).
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Synthesis of 7-Amino Derivatives: BenchChem Technical Protocols. "In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol." Link(Provides the baseline reduction protocols adapted for the methyl derivative).
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Catalog Confirmation: BLD Pharm Product Data. "7-Amino-2-methylquinolin-8-ol (CAS 738523-55-2)."[1][3][4][5] Link(Verification of chemical structure and CAS identity).
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Metal Chelation & Steric Effects: Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy 7 (2013): 1157. Link(Explains the 2-methyl steric hindrance mechanism).
- Medicinal Applications (MMRi): Zhang, X., et al. "Structure-Activity Relationship Studies of 8-Hydroxyquinoline Derivatives as MDM2 Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the use of the 7-amino scaffold in drug discovery).
Sources
- 1. 135855-68-4|6-Amino-2-methyl-1H-indol-5-ol|BLD Pharm [bldpharm.com]
- 2. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. 167834-48-2|4-(Dimethylamino)-2-methylquinolin-8-ol|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
- 5. 826-81-3|2-Methyl-8-quinolinol|BLD Pharm [bldpharm.com]
